Molecular Weight and Predicted Lipophilicity Differential: Cyclopropyl vs. Non‑Cyclopropyl Analog
Methyl 2-amino-2-cyclopropyl-3-(1H-1,2,4-triazol-1-yl)propanoate (MW = 210.24 g mol⁻¹) carries a 23.5% higher molecular mass than the non‑cyclopropyl analog methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate (CAS 314255‑20‑4, MW = 170.17 g mol⁻¹) . The additional three‑carbon cyclopropyl ring contributes an estimated ΔcLogP of approximately +0.8 to +1.2 units (based on fragment‑based calculations), indicative of moderately increased lipophilicity. This alteration can influence passive membrane permeability, protein‑binding characteristics, and the pharmacokinetic profile of derived lead compounds.
| Evidence Dimension | Molecular weight and predicted lipophilicity shift |
|---|---|
| Target Compound Data | MW = 210.24 g mol⁻¹; estimated cLogP contribution from cyclopropyl fragment ≈ +0.8 to +1.2 units |
| Comparator Or Baseline | Non‑cyclopropyl analog (CAS 314255‑20‑4): MW = 170.17 g mol⁻¹; cLogP lower by ≈0.8–1.2 units |
| Quantified Difference | ΔMW = 40.07 g mol⁻¹ (23.5% increase); ΔcLogP ≈ +0.8 to +1.2 (estimated) |
| Conditions | Physicochemical property prediction using fragment‑based methods (cLogP estimates based on cyclopropyl group contribution vs. hydrogen) |
Why This Matters
The higher molecular weight and lipophilicity can be advantageous for optimizing target engagement in hydrophobic binding pockets, but must be evaluated against solubility and permeability requirements in specific lead series.
